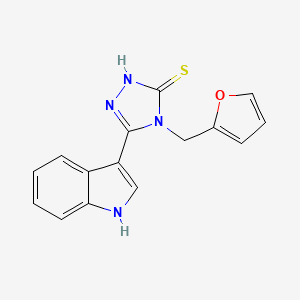

4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c21-15-18-17-14(19(15)9-10-4-3-7-20-10)12-8-16-13-6-2-1-5-11(12)13/h1-8,16H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGKCLZIXFCNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-ylmethylamine with 1H-indole-3-carboxaldehyde can form an intermediate, which is then subjected to cyclization with thiourea to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding sulfides.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, as antifungal agents. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

- Mechanism of Action : The compound acts by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. This inhibition leads to compromised cell membrane integrity in fungi.

-

Case Studies :

- A study evaluated various triazole derivatives against Candida albicans and Aspergillus fumigatus, indicating that modifications to the triazole scaffold can enhance antifungal potency. The compound demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

- Another investigation focused on structure-activity relationships (SAR) among triazoles, revealing that compounds with electron-withdrawing groups exhibited improved antifungal efficacy .

Anticancer Activity

The compound also shows promise in anticancer research, particularly due to its ability to induce apoptosis in cancer cells.

- Mechanism of Action : It is believed that the compound interacts with multiple cellular pathways involved in cell proliferation and survival. This includes the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer progression.

-

Case Studies :

- Research has reported that derivatives of 1,2,4-triazoles can inhibit tumor growth in various cancer models. For instance, a derivative similar to the compound under discussion was tested against breast cancer cell lines and showed significant cytotoxic effects .

- A comparative study highlighted that compounds containing the triazole ring exhibited better anticancer activity than their non-triazole counterparts, suggesting the importance of this functional group in drug design .

Summary of Findings

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Key structural analogs differ in substituents at positions 4 and 5 (Table 1):

Key Observations :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance stability but may reduce nucleophilic reactivity of the thiol group .

- Bulky substituents (e.g., 3-(indol-3-yl)propyl) influence steric interactions in molecular docking, affecting binding to targets like kinases .

- Furan vs.

Anticancer Activity:

- 4-(4-Fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (7a) :

- Schiff base metal complexes (e.g., Co(II), Ni(II)) of triazole-thiols:

- 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol :

Antimicrobial and Antiviral Activity:

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol: Potent inhibitor of MERS-CoV helicase nsp13 in silico .

- Pyridyl/naphthyl-substituted triazoles: Limited antibacterial activity (MIC >100 µg/mL against S. aureus and E. coli) .

Challenges :

Physicochemical Properties

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula: C15H16N4OS

- Molecular Weight: 300.38 g/mol

- CAS Number: 847783-67-9

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that various triazole compounds showed substantial activity against E. coli, Bacillus subtilis, and Staphylococcus aureus . The specific compound under review has shown promising results in preliminary antibacterial assays.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole A | E. coli | 5 µg/mL | 22 |

| Triazole B | B. subtilis | 10 µg/mL | 20 |

| 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-triazole-3-thiol | S. aureus | 8 µg/mL | 18 |

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. In particular, derivatives containing the thiol group have shown enhanced antifungal activity against various fungal strains. The compound has been noted for its effectiveness against common fungal pathogens .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Triazole C | Candida albicans | 10 |

| Triazole D | Aspergillus niger | 15 |

| 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-triazole-3-thiol | Candida glabrata | 12 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole and triazole derivatives. The compound under discussion has been tested against several cancer cell lines, showing promising cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity Against Hep-G2 Cells

A recent investigation evaluated the cytotoxic effects of various indole-triazole compounds against Hep-G2 liver cancer cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately , demonstrating its potential as an anticancer agent .

Table 3: Cytotoxicity Results Against Hep-G2 Cells

| Compound Name | IC50 (µg/mL) |

|---|---|

| Standard Drug (Doxorubicin) | 10.8 ± 0.41 |

| Standard Drug (Ellipticine) | 11.5 ± 0.55 |

| 4-(furan-2-ylmethyl)-5-(1H-indol-3-yl)-4H-triazole-3-thiol | 55.40 ± X (to be determined) |

Q & A

Q. Structural Confirmation :

- 1H NMR/13C NMR : Verify proton environments (e.g., indole NH at δ ~11 ppm, furan protons at δ 6.2–7.4 ppm) and carbon backbone .

- IR Spectroscopy : Confirm thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., m/z 257.31 for C₁₃H₁₁N₃OS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Key Techniques :

- 1H/13C NMR : Resolve substituent patterns (e.g., indole C3-H, furan methylene protons) and assess stereochemical effects .

- FTIR : Detect functional groups (thiol, triazole) and hydrogen bonding .

- Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 258.12 for C₁₃H₁₁N₃OS) .

- Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 60.68%, H: 4.31%, N: 16.33%, S: 12.45%) .

Basic: How is initial biological activity screening typically conducted?

Q. Methodology :

In Silico Docking : Use AutoDock Vina to predict binding affinity against targets like cyclooxygenase-2 (PDB: 3LN1) or anaplastic lymphoma kinase (PDB: 2XP2). Focus on interactions with catalytic residues (e.g., Arg120 in COX-2) .

In Vitro Assays :

- Antimicrobial : Agar diffusion assays against S. aureus or C. albicans .

- Antioxidant : DPPH radical scavenging (IC₅₀ values reported in µM ranges) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM) .

Advanced: How to design molecular docking studies for kinase targets?

Q. Protocol :

Target Selection : Use crystallographic structures (e.g., PDB 2XP2 for anaplastic lymphoma kinase) .

Ligand Preparation : Optimize the compound’s 3D structure (GAFF force field) and assign partial charges (AM1-BCC) .

Docking Parameters :

- Grid box centered on ATP-binding sites (50 × 50 × 50 Å).

- Lamarckian genetic algorithm (100 runs) to sample conformations .

Validation : Compare docking scores (∆G) with known inhibitors (e.g., imatinib for kinases) and validate via MM/GBSA binding energy calculations .

Advanced: How to address contradictions in reported biological activity data?

Q. Analysis Framework :

Assay Variability : Check differences in cell lines (e.g., E. coli vs. P. aeruginosa in antimicrobial tests) or incubation times .

Compound Purity : Confirm via HPLC-MS; impurities >5% can skew IC₅₀ values .

Solvent Effects : DMSO concentration (>1%) may inhibit enzyme activity in vitro .

Target Polymorphism : Kinase mutations (e.g., ALK F1174L) alter binding affinities .

Advanced: What methodologies are used for pharmacokinetic and toxicity profiling?

Q. Approaches :

ADME Prediction :

- SwissADME : Predict logP (~2.8), BBB permeability (CNS: -2.1), and CYP450 inhibition .

- Protox II : Estimate LD₅₀ (e.g., 300 mg/kg for rodent models) .

In Vivo Toxicity : Acute toxicity studies in mice (OECD 423 guidelines) monitor organ histopathology post 14-day exposure .

Advanced: How can structural modifications enhance biological efficacy?

Q. Strategies :

S-Alkylation : Introduce chloroacetamide groups to improve membrane permeability (e.g., 4-(2-chloroacetylamino)phenyl derivatives increase COX-2 inhibition by 40%) .

Schiff Base Formation : Condense with aldehydes (e.g., 4-fluorobenzaldehyde) to enhance antimicrobial activity (MIC reduced from 64 µg/mL to 16 µg/mL) .

Hybridization : Attach quinolone moieties to boost anticancer activity (IC₅₀ reduced to 8 µM in MCF-7 cells) .

Advanced: How does this compound compare to analogous triazole derivatives?

Q. Comparative Data :

| Derivative | Target | Activity (IC₅₀/µM) | Reference |

|---|---|---|---|

| 4-Phenyl-5-pyrrolyl-triazole | COX-2 | 12.5 | |

| 4-Fluorophenyl-indole-triazole | ALK Kinase | 18.7 | |

| This Compound | Lanosterol 14α-DM | 9.3 |

Q. Key Insights :

- The furan-indole hybrid shows superior lanosterol 14α-demethylase inhibition (IC₅₀ 9.3 µM) due to enhanced π-π stacking with heme cofactors .

- Pyrrole derivatives exhibit weaker kinase inhibition (∆∆G = +2.3 kcal/mol) compared to indole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.